molecular formula C26H21N5O3 B449641 5-ETHOXY-N'~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE

5-ETHOXY-N'~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE

Cat. No.: B449641
M. Wt: 451.5g/mol
InChI Key: IMDRGFHWPZUSTP-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 1-naphthyl, phenyl, and pyrazole derivatives, which undergo condensation reactions to form the desired oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities, making it a candidate for drug discovery and development.

Medicine

Medicinally, compounds like 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxazole Derivatives: Other compounds with the oxazole ring structure.

    Pyrazole Derivatives: Compounds containing the pyrazole ring.

    Naphthyl Derivatives: Compounds with the naphthyl group.

Uniqueness

What sets 5-ETHOXY-N’~2~-{(E)-1-[1-(1-NAPHTHYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1,3-OXAZOLE-2-CARBOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H21N5O3

Molecular Weight

451.5g/mol

IUPAC Name

5-ethoxy-N-[(E)-(1-naphthalen-1-yl-3-phenylpyrazol-4-yl)methylideneamino]-1,3-oxazole-2-carboxamide

InChI

InChI=1S/C26H21N5O3/c1-2-33-23-16-27-26(34-23)25(32)29-28-15-20-17-31(30-24(20)19-10-4-3-5-11-19)22-14-8-12-18-9-6-7-13-21(18)22/h3-17H,2H2,1H3,(H,29,32)/b28-15+

InChI Key

IMDRGFHWPZUSTP-RWPZCVJISA-N

Isomeric SMILES

CCOC1=CN=C(O1)C(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54

SMILES

CCOC1=CN=C(O1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CCOC1=CN=C(O1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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